molecular formula C21H25NO4 B8457166 Benzyl 3-(2-benzyloxyethoxy)pyrrolidine-1-carboxylate

Benzyl 3-(2-benzyloxyethoxy)pyrrolidine-1-carboxylate

Cat. No.: B8457166
M. Wt: 355.4 g/mol
InChI Key: LCNSGMJIDLDHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(2-benzyloxyethoxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

benzyl 3-(2-phenylmethoxyethoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H25NO4/c23-21(26-17-19-9-5-2-6-10-19)22-12-11-20(15-22)25-14-13-24-16-18-7-3-1-4-8-18/h1-10,20H,11-17H2

InChI Key

LCNSGMJIDLDHJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OCCOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.29 g of benzyl 3-hydroxypyrrolidine-1-carboxylate in 80 ml of THF is cooled to 0° C., 0.245 g of 60% NaH in oil is added and then 1.26 g of [(2-bromoethoxy)methyl]benzene and 0.108 g of tetrabutylammonium iodide and it is heated at 80° C. for 3 hours. 0.28 g of NaH and 0.40 g of [(2-bromoethoxy)methyl]benzene are added and it is heated at 80° C. for 2 hours. The reaction mixture is concentrated under vacuum, the residue is extracted with DCM, the organic phase is washed with 0.1M HCl solution, with a saturated solution of NaHCO3, it is dried and the solvent is evaporated under vacuum. The product thus obtained is purified by preparative HPLC and 0.46 g of the expected compound is obtained.
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.245 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Quantity
0.108 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.28 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Four

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